molecular formula C19H21N3O3 B5705499 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol

Cat. No.: B5705499
M. Wt: 339.4 g/mol
InChI Key: WPTJAOOOLOMCIQ-UHFFFAOYSA-N
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Description

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol typically involves multiple steps, including the formation of the indole core, nitration, and subsequent functional group modifications. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Compared to these compounds, 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitroindol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12-5-7-14(8-6-12)21-13(2)18(22(24)25)15-9-10-17(23)16(19(15)21)11-20(3)4/h5-10,23H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTJAOOOLOMCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)O)CN(C)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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